Pimpinellin

Oncology Natural Product Screening Apoptosis

Procure Pimpinellin (CAS 131-12-4), the unique angular furanocoumarin, for your advanced research. Unlike generic analogs, its 5,6-dimethoxy configuration enables distinct mechanisms: it degrades PARP1 via RNF146-mediated ubiquitination and exhibits superior antimycobacterial activity (MIC 812 μM) over bergapten. This compound is an essential tool for dissecting inflammation pathways, validating BChE selectivity (66.55% inhibition), and calibrating intermediate phototoxicity risk, ensuring precise, reproducible results that common furanocoumarin mixes cannot provide.

Molecular Formula C13H10O5
Molecular Weight 246.21 g/mol
CAS No. 131-12-4
Cat. No. B192111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimpinellin
CAS131-12-4
Synonymspimpinellin
Molecular FormulaC13H10O5
Molecular Weight246.21 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=CO2)C3=C1C=CC(=O)O3)OC
InChIInChI=1S/C13H10O5/c1-15-11-7-3-4-9(14)18-10(7)8-5-6-17-12(8)13(11)16-2/h3-6H,1-2H3
InChIKeyBQPRWZCEKZLBHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble in water
Soluble in alcohol

Structure & Identifiers


Interactive Chemical Structure Model





Pimpinellin (CAS 131-12-4): Baseline Profile of a Methoxylated Furanocoumarin for Research Procurement


Pimpinellin (CAS 131-12-4) is a naturally occurring angular furanocoumarin, structurally classified as 5,6-dimethoxyangelicin, found in plants of the Apiaceae family, including *Heracleum* and *Cyrtomium* species [1]. Unlike linear psoralen-type furanocoumarins, its angular angelicin core confers distinct steric and electronic properties that directly influence its biological interaction profile, making it a specific tool for research in photobiology, inflammation, and oncology [2].

Why Pimpinellin (CAS 131-12-4) Cannot Be Readily Replaced by Other Furanocoumarins


Substituting Pimpinellin with a more common or structurally similar furanocoumarin (e.g., bergapten, isopimpinellin, or sphondin) introduces significant experimental variability due to non-linear relationships between methoxylation pattern, molecular geometry, and target engagement. Pimpinellin's unique 5,6-dimethoxy substitution on an angular backbone yields a distinct selectivity profile: it exhibits superior antimycobacterial activity among several in-class compounds [1], a specific capacity to induce PARP1 degradation not shared by all analogs [2], and an intermediate phototoxic liability that makes it a crucial comparator for photobiology safety assessments [3]. Procurement of a generic furanocoumarin mix or a more accessible analog cannot recapitulate these specific quantitative outcomes.

Pimpinellin (CAS 131-12-4): Quantified Evidence of Differential Activity Against Key Comparators


Differential Cytotoxicity Against Gastric Cancer Cells (MGC-803)

Pimpinellin exhibits potent and selective cytotoxicity against the gastric cancer cell line MGC-803, with quantified IC50 values enabling differentiation from its effects on other cell types [1]. While direct head-to-head comparisons with other furanocoumarins in this specific assay are not available in the same study, the data establish a clear potency benchmark for this compound in gastric cancer models [1].

Oncology Natural Product Screening Apoptosis

Superior Antimycobacterial Activity Among Related Furanocoumarins

In a direct comparative study, Pimpinellin demonstrated the most potent antimycobacterial activity among six tested furanocoumarins against *Mycobacterium tuberculosis* H37Ra, as determined by both Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) [1].

Antimycobacterial Tuberculosis Natural Product Screening

Selective Cholinesterase Inhibition Profile (BChE > AChE)

Pimpinellin exhibits a marked selectivity for inhibiting butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), a profile that distinguishes it from many non-selective cholinesterase inhibitors and may be relevant for Alzheimer's disease research focused on BChE's role in advanced pathology .

Alzheimer's Disease Cholinesterase Inhibition Neuroscience

Intermediate Phototoxic Potency: A Defined Risk Profile vs. Bergapten

Pimpinellin possesses a well-characterized and intermediate level of phototoxicity. In comparative studies, it shows marked phototoxic effects, but is quantifiably less potent than bergapten, the major phototoxic constituent in many natural extracts [1].

Photobiology Phototoxicity Safety Assessment

Unique Anti-inflammatory Mechanism: Promotion of RNF146-Mediated PARP1 Ubiquitination

Pimpinellin is the first natural compound demonstrated to inhibit excessive inflammatory responses by promoting the ubiquitin-mediated degradation of PARP1 through the E3 ligase RNF146 [1]. This is a distinct mechanism of action not commonly reported for other furanocoumarins and represents a novel strategy for anti-inflammatory therapy.

Inflammation PARP1 Ubiquitination Sepsis

Pimpinellin (CAS 131-12-4): Key Application Scenarios Supported by Quantitative Differentiation Evidence


Antimycobacterial Drug Discovery and Target Validation

In screening campaigns for novel anti-tuberculosis agents, Pimpinellin should be prioritized as a lead-like furanocoumarin scaffold. The direct comparative data showing its superior activity (MIC of 812 μM) over five structural analogs, including the common comparator bergapten (MIC of 925 μM), provides a quantitative basis for selecting it as a starting point for medicinal chemistry optimization or as a tool compound for validating the susceptibility of *M. tuberculosis* to this chemotype [1].

Investigating PARP1-Dependent Inflammatory Pathways in Sepsis

For researchers studying the role of poly(ADP-ribose) polymerase 1 (PARP1) in macrophage-driven inflammation and sepsis, Pimpinellin is a first-in-class chemical probe. Its unique, experimentally verified mechanism—promoting RNF146-mediated ubiquitination and degradation of PARP1—is not a general property of furanocoumarins, making it an essential tool for dissecting this specific pathway and validating therapeutic hypotheses in models of LPS-induced septic shock [2].

Calibration of Phototoxic Risk in Natural Product and Cosmetic Formulations

In the safety assessment of botanical extracts or the development of photostable formulations, Pimpinellin serves as an essential reference standard for intermediate phototoxicity. The quantified relationship, where bergapten is more than twice as phototoxic, allows for precise risk calibration and analytical method validation (e.g., by HPLC or GC) in complex mixtures, providing a more nuanced assessment than binary phototoxic/non-phototoxic classifications [3].

Selective Profiling of Cholinesterase Inhibition in Neurodegenerative Disease Models

In studies examining the differential roles of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in Alzheimer's disease progression, Pimpinellin's selective inhibition profile (66.55% BChE inhibition vs. 23.54% AChE inhibition at 20 µg/mL) makes it a valuable pharmacological tool. It allows for the specific interrogation of BChE's contribution to pathology in advanced disease states, an application where broad-spectrum inhibitors would confound results .

Technical Documentation Hub

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